

(R)-4-Fluorophenylglycine: A Technical Guide to its Potential Research Applications

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Compound of Interest

Compound Name: (R)-4-Fluorophenylglycine

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For Researchers, Scientists, and Drug Development Professionals

(R)-4-Fluorophenylglycine is a non-proteinogenic amino acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural and physicochemical properties, conferred by the presence of a fluorine atom on the phenyl ring, make it an attractive component for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and potential research applications of **(R)-4-Fluorophenylglycine**, with a focus on its utility in the development of enzyme inhibitors and peptide-based therapeutics.

Core Properties of (R)-4-Fluorophenylglycine

(R)-4-Fluorophenylglycine is a chiral compound with the (R)-configuration at the α -carbon. The fluorine atom at the para-position of the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable surrogate for natural amino acids in drug design.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ FNO ₂	[1]
Molecular Weight	169.16 g/mol	[1]
Appearance	White to almost white powder or crystal	[1]
Melting Point	≥300 °C	[1]
Optical Rotation ([α] ²⁰ /D)	-138 ± 2° (c = 1% in 1 M HCl)	[1]
Solubility	Soluble in 1M HCl	[1]

Synthesis of (R)-4-Fluorophenylglycine

The enantiomerically pure form of 4-Fluorophenylglycine is crucial for its application in pharmaceuticals. The primary methods for obtaining **(R)-4-Fluorophenylglycine** are through the resolution of a racemic mixture or by asymmetric synthesis.

Experimental Protocol 1: Enzymatic Resolution of DL-4-Fluorophenylglycine (Adapted from similar resolutions)

This protocol describes a plausible method for the enzymatic resolution of a racemic mixture of 4-Fluorophenylglycine using a lipase. Lipases are commonly used for the kinetic resolution of amino acids and their derivatives[2][3].

Materials:

- DL-4-Fluorophenylglycine
- An appropriate acyl donor (e.g., ethyl acetate, vinyl acetate)
- Immobilized Lipase (e.g., *Candida antarctica* Lipase B, CAL-B)
- Organic solvent (e.g., hexane, toluene)
- Buffer solution (e.g., phosphate buffer, pH 7)

- Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment and workup

Procedure:

- N-Acetylation (optional but common): The amino group of DL-4-Fluorophenylglycine can be first protected, for example, by acetylation, to yield N-acetyl-DL-4-Fluorophenylglycine. This can improve the efficiency of the enzymatic resolution.
- Enzymatic Hydrolysis: Suspend N-acetyl-DL-4-Fluorophenylglycine in a buffered aqueous solution or a biphasic system.
- Add the immobilized lipase (e.g., CAL-B).
- The reaction is stirred at a controlled temperature (e.g., 30-40 °C) while monitoring the progress of the reaction by HPLC. The enzyme will selectively hydrolyze one of the enantiomers (e.g., the (S)-enantiomer).
- Once approximately 50% conversion is reached, the enzyme is filtered off.
- Separation: The reaction mixture will contain N-acetyl-(**R**)-4-Fluorophenylglycine and (S)-4-Fluorophenylglycine. The separation can be achieved by extraction based on the difference in solubility of the acidic and amino acid components at different pH values.
- Hydrolysis: The isolated N-acetyl-(**R**)-4-Fluorophenylglycine is then hydrolyzed under acidic conditions (e.g., refluxing with 6M HCl) to remove the acetyl group, yielding (**R**)-4-Fluorophenylglycine.
- Purification: The final product is purified by recrystallization.

Expected Yield: Yields for enzymatic resolutions are typically in the range of 40-45% for the desired enantiomer, with high enantiomeric excess (>98%).

Experimental Protocol 2: Asymmetric Strecker Synthesis (General approach)

The Strecker synthesis is a classic method for preparing amino acids. Asymmetric variations of this reaction allow for the direct synthesis of enantiomerically enriched amino acids[4][5][6].

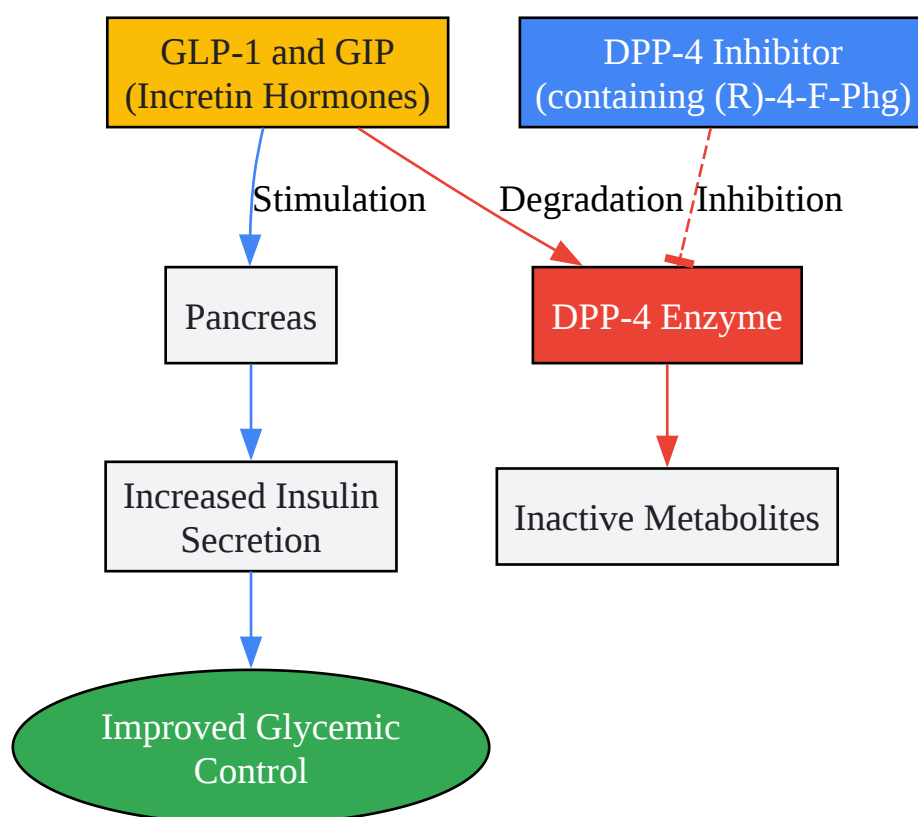
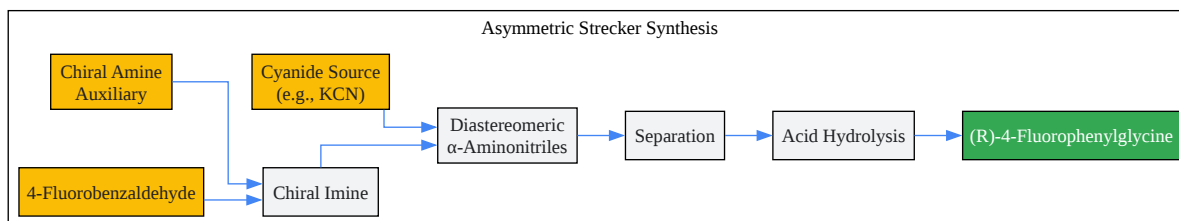
Materials:

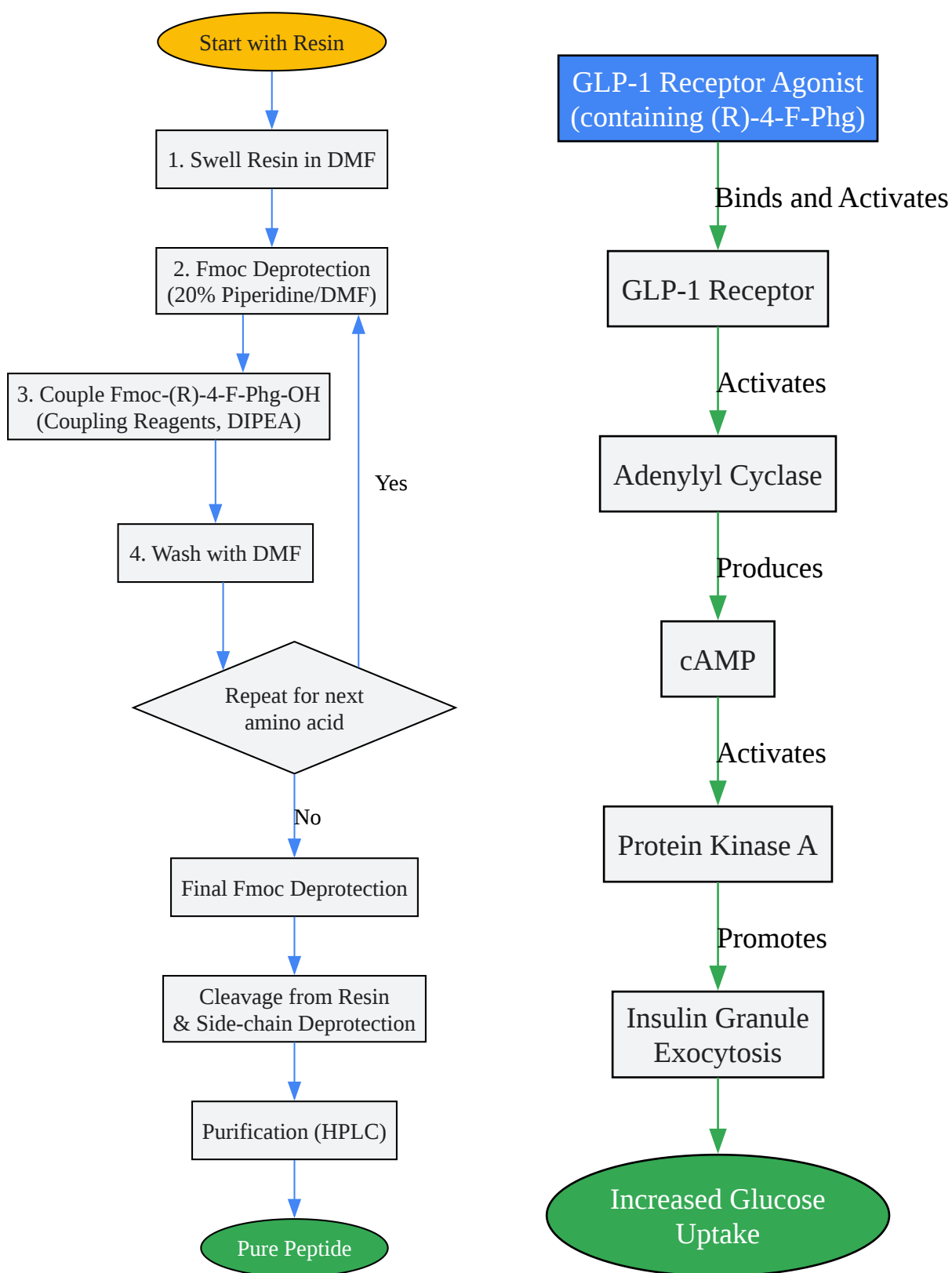
- 4-Fluorobenzaldehyde
- A chiral amine auxiliary (e.g., (R)-phenylglycinol or another chiral amine)
- A cyanide source (e.g., KCN, NaCN, or trimethylsilyl cyanide)
- Solvent (e.g., methanol, ethanol)
- Acid for hydrolysis (e.g., HCl)

Procedure:

- **Imine Formation:** 4-Fluorobenzaldehyde is reacted with the chiral amine auxiliary in a suitable solvent to form a chiral imine.
- **Cyanide Addition:** The cyanide source is added to the reaction mixture. The cyanide ion adds to the imine, guided by the chiral auxiliary, to form a diastereomeric mixture of α -aminonitriles, with one diastereomer being favored.
- **Diastereomer Separation:** The diastereomers can often be separated by crystallization or chromatography.
- **Hydrolysis:** The purified α -aminonitrile diastereomer is then hydrolyzed under acidic conditions (e.g., heating with concentrated HCl). This step converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary.
- **Purification:** The resulting **(R)-4-Fluorophenylglycine** is isolated and purified, typically by recrystallization.

Expected Yield: Diastereoselective Strecker reactions can provide the desired diastereomer in yields ranging from 70-90% with high diastereomeric excess[4]. The subsequent hydrolysis and purification steps will affect the overall yield.





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